molecular formula C22H25FN2O4S B2714124 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892773-00-1

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2714124
CAS No.: 892773-00-1
M. Wt: 432.51
InChI Key: KKSNZOYRGXAXRM-UHFFFAOYSA-N
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Description

Sulfonyl Group

The 4-methoxybenzenesulfonyl moiety serves dual roles:

  • Directing group : Polarizes the heterocycle during electrophilic substitution reactions
  • Pharmacophore : Enhances binding to serine proteases and kinases via sulfonamide–arginine interactions

Fluoro Substituent

Fluorination at position 6:

  • Increases metabolic stability by blocking cytochrome P450 oxidation
  • Modulates logP values (+0.25–0.35) without compromising aqueous solubility

Diethylamino Group

The N,N-diethylamine at position 7:

  • Raises basicity (predicted pKa ~8.5) for pH-dependent cellular uptake
  • Participates in charge-transfer complexes with biological quinones

Comparative studies show that replacing diethylamino with dimethylamino reduces anticancer potency by 40–60%, underscoring the importance of ethyl groups in hydrophobic pocket interactions.

Research Objectives and Scope of Academic Inquiry

Current research priorities include:

  • Synthetic Methodology Development : Optimizing one-pot cascades to introduce sulfonyl and fluoro groups simultaneously
  • Structure-Activity Relationships : Mapping how substituent electronic effects influence antiproliferative IC50 values (Table 1)

Table 1 : Comparative IC50 of Dihydroquinolinone Derivatives in MCF-7 Cells

Compound IC50 (μM) LogP
Parent scaffold (no substituents) 48.2 1.02
6-Fluoro analog 19.7 1.31
3-Sulfonyl analog 12.4 1.85
Target compound 6.8 2.14
  • Computational Modeling : Using QSAR to predict bioavailability and toxicity profiles

Future directions encompass exploring this compound’s utility in materials science, leveraging its aggregation-induced emission (AIE) properties observed in structurally similar α-alkenylated derivatives.

Properties

IUPAC Name

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)30(27,28)16-10-8-15(29-4)9-11-16/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSNZOYRGXAXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The diethylamino, ethyl, and fluoro groups are introduced through nucleophilic substitution reactions. For example, the diethylamino group can be introduced by reacting the quinoline core with diethylamine under basic conditions.

    Sulfonylation: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative is reacted with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key analogs and their substituent differences are summarized below:

Compound Name / CAS Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight Source
Target Compound 4-methoxybenzenesulfonyl Diethylamino C₃₂H₂₈FN₃O₄S* ~430–458* -
931931-92-9 () 3,5-dimethylbenzenesulfonyl Diethylamino C₂₃H₂₇FN₂O₃S 430.5355 Commercial
892766-32-4 () 3,4-dimethylbenzenesulfonyl Diethylamino C₂₃H₂₇FN₂O₃S 430.5355 Commercial
892772-69-9 () 4-methoxybenzenesulfonyl 4-Methylpiperidinyl C₂₄H₂₇FN₂O₄S 458.548 Research
F418-0614 () 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl 4-Methylpiperidinyl C₂₆H₂₇FN₄O₂ 446.52 Screening

Notes:

  • Position 3: The target compound’s 4-methoxybenzenesulfonyl group provides enhanced polarity compared to dimethylbenzenesulfonyl analogs ().
  • Position 7: Diethylamino groups (target compound, ) increase lipophilicity, whereas piperidinyl groups () may improve metabolic stability due to reduced oxidative susceptibility .

Physicochemical Properties

  • Lipophilicity (logP) :
    • F418-0614 (): logP = 5.45 (highly lipophilic due to oxadiazole and methylpiperidinyl groups).
    • Target Compound (estimated): logP ≈ 4.5–5.0 (4-methoxy group reduces lipophilicity compared to dimethyl analogs).
  • Water Solubility :
    • F418-0614: LogSw = -5.45 (poor solubility) .
    • Target Compound: Likely moderate solubility due to polar sulfonyl and methoxy groups.

Biological Activity

7-(Diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure contributes significantly to its biological activity. It features a diethylamino group, a fluoro substituent, and a methoxybenzenesulfonyl moiety. These functional groups enhance its solubility and ability to interact with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈F₁N₂O₄S
Molecular Weight 366.41 g/mol

Antimicrobial Activity

Quinolones are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disrupted DNA replication.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that it effectively inhibited the proliferation of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

Recent investigations suggest potential neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE). This action may contribute to cognitive enhancement and protective effects against neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes such as AChE, which is crucial for neurotransmitter regulation.
  • Receptor Interaction: It likely interacts with various receptors involved in cellular signaling pathways.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA, disrupting replication processes in pathogens.

Case Studies

  • Antimicrobial Efficacy Study
    • A study assessed the antibacterial efficacy of quinoline derivatives against resistant strains of Staphylococcus aureus. Results indicated that the compound significantly reduced bacterial growth at sub-micromolar concentrations.
  • Cancer Cell Line Analysis
    • In a controlled experiment using MCF-7 breast cancer cells, treatment with the compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.
  • Neuroprotective Assessment
    • A study involving rat models demonstrated that administration of the compound improved cognitive function in subjects subjected to induced neurotoxicity. Behavioral tests showed enhanced memory retention compared to control groups.

Q & A

Q. What are the key synthetic challenges and optimization strategies for preparing this quinolinone derivative?

The synthesis involves multi-step reactions, including the formation of the quinoline core, followed by functionalization with diethylamino, fluoro, and 4-methoxybenzenesulfonyl groups. Critical challenges include:

  • Reagent selection : Fluorinated intermediates (e.g., fluorobenzoyl chloride) and sulfonyl chlorides are essential for introducing substituents .
  • Reaction conditions : Temperature control (e.g., 60–80°C for sulfonation) and solvent choice (e.g., dichloromethane or DMSO) significantly impact yield .
  • Purification : Column chromatography or recrystallization is often required to isolate the pure compound due to byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., diethylamino protons at δ ~3.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., calculated ~482.57 g/mol) .
  • HPLC : Purity assessment (>95% is typical for pharmacological studies) .

Q. How can researchers design initial bioactivity screens for this compound?

  • Cell-based assays : Use cancer cell lines (e.g., MCF-7, colon carcinoma) with IC50 determination via MTT assays .
  • Enzyme inhibition : Test against bacterial targets (e.g., Staphylococcus aureus) using MIC assays to evaluate disruption of cell wall synthesis or DNA replication .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in quinolinone derivatives?

  • Substituent effects :
    • The 4-methoxybenzenesulfonyl group enhances solubility and target binding via sulfonamide interactions .
    • Diethylamino and fluoro groups improve membrane permeability and metabolic stability .
  • Case study : Replacing the 4-methoxy group with a 3-chlorobenzenesulfonyl moiety (as in ) alters antibacterial potency due to steric and electronic effects .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Mechanistic studies : Use kinase profiling or proteomics to confirm target engagement (e.g., caspase activation in apoptosis) .
  • Data normalization : Report IC50 values relative to positive controls (e.g., cisplatin for anticancer activity) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
  • Metabolic stability : Conduct microsomal assays to identify vulnerable sites (e.g., N-deethylation) and modify substituents .

Q. What strategies address low synthetic yields in scaled-up preparations?

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading (e.g., Pd/C for coupling reactions) and reaction time .
  • Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility for temperature-sensitive steps .

Q. How can computational tools predict the compound’s environmental impact?

  • QSAR modeling : Estimate biodegradability and toxicity using software like EPI Suite .
  • Molecular docking : Simulate interactions with ecological receptors (e.g., aquatic enzymes) to assess bioaccumulation risks .

Methodological Resources

  • Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve stereochemical ambiguities .
  • SAR analysis : Compare bioactivity data from analogs in PubChem (e.g., CID 20905317 in ) to identify critical pharmacophores .

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